- Green preparation of 6-fluoronicotinic acid, China, , ,
Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)
941294-58-2 structure
Product Name:tert-butyl 6-bromopyridine-3-carboxylate
Numéro CAS:941294-58-2
Le MF:C10H12BrNO2
Mégawatts:258.111782073975
MDL:MFCD09264580
CID:69609
PubChem ID:26369925
Update Time:2025-06-25
tert-butyl 6-bromopyridine-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 6-bromonicotinate
- 6-Bromo-nicotinic acid tert-butyl ester
- tert-butyl 6-bromopyridine-3-carboxylate
- 6-bromonicotinic acid tert-butyl ester
- 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)
- CS-0179621
- DB-079787
- RTRMFSKLFAYIDW-UHFFFAOYSA-N
- SCHEMBL1462391
- t-butyl 6-bromo-3-pyridinecarboxylate
- (tert-Butyl) 6-bromonicotinate
- DTXSID70650016
- PS-3460
- J-524756
- tert-Butyl6-bromonicotinate
- AKOS014514231
- 941294-58-2
- (tert-Butyl) 6-bromopyridine-3-carboxylate
- MFCD09264580
-
- MDL: MFCD09264580
- Piscine à noyau: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
- La clé Inchi: RTRMFSKLFAYIDW-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 257.00500
- Masse isotopique unique: 257.005
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 213
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 39.2A^2
- Le xlogp3: 2.7
Propriétés expérimentales
- Dense: 1.385
- Point d'ébullition: 307.9°C at 760 mmHg
- Point d'éclair: 140°C
- Indice de réfraction: 1.531
- Le PSA: 39.19000
- Le LogP: 2.79940
tert-butyl 6-bromopyridine-3-carboxylate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
-
Identification des marchandises dangereuses:
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 6-bromopyridine-3-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 218396-1g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 1g |
£148.00 | 2022-03-01 | |
| Fluorochem | 218396-5g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 5g |
£444.00 | 2022-03-01 | |
| Fluorochem | 218396-25g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 25g |
£1329.00 | 2022-03-01 | |
| Chemenu | CM178309-10g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 10g |
$456 | 2021-08-05 | |
| Chemenu | CM178309-25g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 25g |
$822 | 2021-08-05 | |
| TRC | B789460-50mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B789460-100mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B789460-500mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 500mg |
$ 135.00 | 2022-06-06 | ||
| Alichem | A029206061-5g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 5g |
$390.06 | 2023-08-31 | |
| Alichem | A029206061-10g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 10g |
$497.76 | 2023-08-31 |
tert-butyl 6-bromopyridine-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Cyclopentyl methyl ether ; -10 - 0 °C; 3 h, heated
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Toluene ; rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation of substituted piperazine derivatives for use as CB1 antagonists, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
Référence
- Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Dimethylformamide , Toluene ; 10 h, reflux
Référence
- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 60 °C
Référence
- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 5 h, reflux; reflux → rt; 17 h, reflux
Référence
- Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Butyllithium , Butylmagnesium chloride Solvents: Toluene , Tetrahydrofuran , Hexane ; < -5 °C; 0.5 h, -10 °C
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
Référence
- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate, Tetrahedron Letters, 2008, 49(12), 2034-2037
Méthode de production 9
Conditions de réaction
1.1 Solvents: Toluene ; overnight, rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Substituted piperazines as CB1 antagonists and their preparation, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Solvents: Toluene ; 72 h, reflux
Référence
- Preparation of substituted piperazines as cb1 antagonists, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
Référence
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
tert-butyl 6-bromopyridine-3-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- [bis(tert-butoxy)methyl]dimethylamine
- 6-bromopyridine-3-carboxylic acid
- 2,5-Dibromopyridine
- Potassium t-Butoxide
tert-butyl 6-bromopyridine-3-carboxylate Preparation Products
tert-butyl 6-bromopyridine-3-carboxylate Littérature connexe
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot